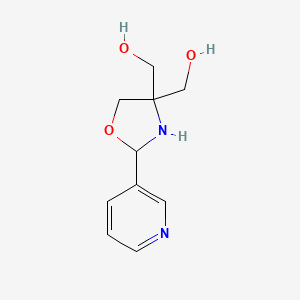

(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol

Description

Properties

IUPAC Name |

[4-(hydroxymethyl)-2-pyridin-3-yl-1,3-oxazolidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c13-5-10(6-14)7-15-9(12-10)8-2-1-3-11-4-8/h1-4,9,12-14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIFKGWBTWJXQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(O1)C2=CN=CC=C2)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349454 | |

| Record name | (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312620-99-8 | |

| Record name | (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol typically involves the reaction of pyridine derivatives with oxazolidine intermediates. One common method involves the condensation of 2-pyridinecarboxaldehyde with an oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated pyridine derivatives, substituted oxazolidines.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological pathways and mechanisms .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

(5-Amino-2-pyridin-3-yl-1,3-dioxan-5-yl)-methanol (CAS 341957-83-3)

- Structural Differences : Replaces the oxazolidine ring with a 1,3-dioxane ring (six-membered, two oxygen atoms).

- Key Implications: The 1,3-dioxane ring lacks a nitrogen atom, reducing basicity compared to oxazolidine. Molecular Weight: Identical (210.23 g/mol), but steric effects differ due to the larger ring size.

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Structural Differences: Features a pyridazine core (two adjacent nitrogen atoms) and an ester-linked phenethylamino-benzoate group.

- Key Implications :

- Pyridazine’s electron-deficient nature increases reactivity in electrophilic substitutions.

- The ester group introduces hydrolytic instability under basic conditions, unlike the stable hydroxymethyl groups in the target compound.

Pyridine Substituent Variations

[2-(4-Methylphenoxy)-3-pyridinyl]methanol (CAS 338413-58-4)

- Structural Differences: Retains the pyridin-3-yl methanol backbone but substitutes the oxazolidine ring with a 4-methylphenoxy group.

- Molecular Weight: 215.25 g/mol, slightly higher due to the aromatic substituent.

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol

- Structural Differences : Chlorine and dimethoxymethyl groups on the pyridine ring.

- Key Implications: Chlorine’s electron-withdrawing effect deactivates the pyridine ring, reducing nucleophilic substitution reactivity.

Functional Group Comparisons

4-Amino-pyridin-3-yl-methanol Derivatives

- Structural Differences: Amino group at position 4 of the pyridine ring versus hydroxymethyl-oxazolidine.

- Key Implications: The amino group increases basicity (pKa ~9–10), enabling salt formation for improved solubility. Oxazolidine’s dual hydroxymethyl groups offer more hydrogen-bonding sites, favoring crystal lattice formation in solid-state applications.

Biological Activity

(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol, with the molecular formula C10H14N2O3, is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

The compound features a dual ring structure comprising a pyridine and an oxazolidine ring. This unique configuration contributes to its distinct chemical and biological properties, making it a valuable candidate for various applications in medicinal chemistry and biochemistry.

Target Interactions

The primary target of this compound is Cerium (III) ions. The compound interacts selectively with these ions, serving as a fluorescent probe for their detection in biological systems. The interaction leads to the formation of a complex that alters the fluorescent properties of the compound, enabling sensitive detection in aqueous solutions under biologically relevant conditions (HEPES buffer pH 7.4) .

Biochemical Pathways

The compound's mode of action involves complex formation with Cerium (III) ions, which can be monitored through changes in fluorescence intensity. This characteristic makes it useful for studying metal ion interactions in biological contexts, providing insights into various biochemical pathways .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial and anticancer activities. For instance, studies have shown that certain analogs possess cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds demonstrated enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, influencing their activity and providing therapeutic avenues for diseases linked to enzyme dysregulation .

Case Studies and Research Findings

- Fluorescent Probes for Metal Detection : A study highlighted the use of this compound as a fluorescent probe for detecting Cerium (III) ions in biological samples. The sensitivity and selectivity of this interaction were emphasized, showcasing its utility in biochemical research .

- Anticancer Activity : A recent investigation into the anticancer properties of the compound revealed that it could induce significant cytotoxic effects in cancer cell lines. The study compared its efficacy against established chemotherapeutics, indicating its potential role as a lead compound for further development .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition demonstrated that derivatives of this compound could modulate the activity of key enzymes involved in metabolic pathways. This finding opens avenues for developing therapeutic agents targeting metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyridine and oxazolidine rings | Antimicrobial, anticancer |

| Pyridine derivatives | Pyridine ring only | Varies; generally lower activity |

| Oxazolidine derivatives | Oxazolidine ring only | Limited; often less versatile |

The comparison illustrates the unique position of this compound within the broader category of heterocyclic compounds, emphasizing its enhanced biological activities due to the combination of both rings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.